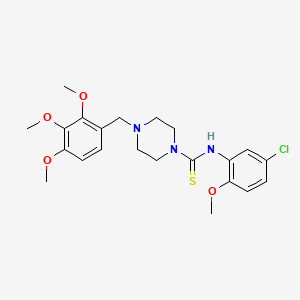

![molecular formula C20H23FN2O3S B4626588 methyl 4-(4-fluorophenyl)-2-{[(3-methyl-1-piperidinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4626588.png)

methyl 4-(4-fluorophenyl)-2-{[(3-methyl-1-piperidinyl)acetyl]amino}-3-thiophenecarboxylate

Overview

Description

Synthesis Analysis

The synthesis of structurally complex molecules such as this one often involves multi-step chemical reactions, starting from simpler molecules and progressively building up the desired structure. Techniques such as asymmetric synthesis using Baylis–Hillman adducts and domino reactions have been employed for the construction of related compounds, providing a pathway to achieve full stereochemical control over the synthesis process (Mateo M. Salgado et al., 2019).

Molecular Structure Analysis

The molecular structure of such compounds is crucial for understanding their chemical behavior and interactions. Crystal structure analysis through methods like X-ray diffraction offers detailed insights into the arrangement of atoms within the molecule and its stereochemistry. For similar compounds, detailed structural insights have been obtained, highlighting the importance of hydrogen bonding and C-H…π interactions in stabilizing the molecular structure (I. Khan et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving this compound are likely to be influenced by its functional groups, including the fluorophenyl, piperidinyl, and thiophenecarboxylate moieties. These groups can undergo various chemical transformations, such as nucleophilic substitutions, electrophilic additions, and acylotropic rearrangements, depending on the reaction conditions and the presence of suitable reactants. For instance, photoinduced acylotropic rearrangement has been observed in crown-containing thiophene derivatives, showcasing the reactive versatility of thiophene-based compounds (V. P. Rybalkin et al., 2001).

Scientific Research Applications

Asymmetric Synthesis

A study by Salgado et al. (2019) discusses the asymmetric synthesis of a structurally related piperidine derivative, highlighting a domino process involving allylic acetate rearrangement and stereoselective rearrangement. This method provides a δ-amino acid derivative with full stereochemical control, leading to biologically interesting polysubstituted piperidines (Salgado et al., 2019).

Motilin Receptor Agonist

Westaway et al. (2009) discovered a novel small molecule motilin receptor agonist with promising pharmacokinetic profiles and potential for gastrointestinal transit improvement. This research underscores the therapeutic potential of derivatives for gastrointestinal disorders (Westaway et al., 2009).

Antimicrobial and Antifungal Activities

Faty et al. (2010) synthesized new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives starting from 3-Ethyl 2-amino-4-methyl-5-phenyl thiophene carboxylate. These compounds showed significant antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents (Faty et al., 2010).

Antimycobacterial Activity

Kumar et al. (2008) reported the synthesis and biological evaluation of spiro-piperidin-4-ones for their activity against Mycobacterium tuberculosis. One compound, in particular, showed significant in vitro and in vivo activity, suggesting a promising direction for tuberculosis treatment research (Kumar et al., 2008).

Calcium-Channel Blocking and Antihypertensive Activity

Shanklin et al. (1991) synthesized a series of compounds evaluated as calcium-channel blockers and antihypertensive agents. Their study provides insights into the structural requirements for the activity and potential therapeutic applications of similar compounds (Shanklin et al., 1991).

properties

IUPAC Name |

methyl 4-(4-fluorophenyl)-2-[[2-(3-methylpiperidin-1-yl)acetyl]amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O3S/c1-13-4-3-9-23(10-13)11-17(24)22-19-18(20(25)26-2)16(12-27-19)14-5-7-15(21)8-6-14/h5-8,12-13H,3-4,9-11H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYEHXKAPXABJGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)F)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(4-fluorophenyl)-2-{[(3-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-benzothien-3-yl)-5-[(2,6-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4626505.png)

![1-(3,5-dimethylphenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4626506.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B4626521.png)

![N-(4-butylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B4626547.png)

![3-chlorobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate](/img/structure/B4626558.png)

![2-(3-methyl-1-benzofuran-2-yl)-5-(2-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4626564.png)

![N-bicyclo[2.2.1]hept-2-yl-2-(2-naphthyloxy)propanamide](/img/structure/B4626568.png)

![4-[(4-benzyl-1-piperidinyl)methyl]-2,6-di-tert-butylphenol](/img/structure/B4626598.png)

![8-allyl-N-[2-(methylthio)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4626601.png)

![N-(4-chlorobenzyl)-2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4626614.png)

![4-(3-hydroxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4626622.png)